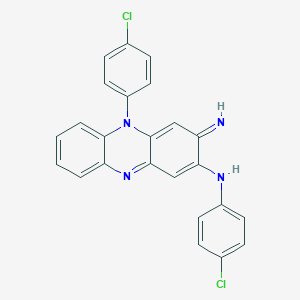
Enkephalin, pen(2,5)-4-chloro-phe(4)-
説明
Enkephalin, pen(2,5)-4-chloro-phe(4)- is a bioactive chemical . It is a selective agonist at the δ opioid receptor . The amino acid sequence is Tyr-D-Pen-Gly-p-Chloro-Phe-D-Pen with a disulfide bridge between 2-5 .
Synthesis Analysis
The synthesis of this compound involves modification by halogenation at the Phe4 residue . This modification was undertaken to improve the pharmacological characteristics of the delta-selective, cyclic peptide [D-Pen2, D-Pen5]enkephalin (DPDPE) .Molecular Structure Analysis
The molecular weight of Enkephalin, pen(2,5)-4-chloro-phe(4)- is 647.81 . Its chemical formula is C30H41N5O7S2 . The SMILES string representation is CC1©SSC©©C@@HC@@HCc2ccc(O)cc2)C(=O)NCC(=O)NC@@Hcc3)C(=O)N[C@H]1C(O)=O .Physical And Chemical Properties Analysis
The compound has a peptide content of approximately 70% . It is stored at a temperature of -20°C . More specific physical and chemical properties are not mentioned in the search results.科学的研究の応用
Opioid Receptor Research
This compound has been used extensively in opioid receptor research . It’s a δ-opioid receptor-selective peptide , which means it binds preferentially to δ-opioid receptors. This makes it a valuable tool for studying the function and behavior of these receptors.
Analgesia Studies
The compound has been used in studies related to pain relief or analgesia . It has been shown to have significant analgesic effects, which are believed to be mediated through its interaction with δ-opioid receptors .
Peptide Stability Research
The compound has been modified to study the effects of structural changes on peptide stability . For example, the trimethylation of the Phe4 residue resulted in four conformations, each with different stability profiles .
Drug Design
The compound has been used in drug design research . Modifications to the Phe4 position of Leu5-enkephalin have been shown to modulate receptor function and selectivity . This research provides valuable insights for future peptide drug design.
Blood-Brain Barrier Permeability Studies
The compound has been used to study blood-brain barrier permeability . Modifications to the compound can significantly modulate its ability to cross the blood-brain barrier .
Protein Binding Capacity Studies
The compound has been used to study protein binding capacity . Different modifications to the compound can significantly affect its binding capacity .
作用機序
Target of Action
The primary target of “Enkephalin, pen(2,5)-4-chloro-phe(4)-”, also known as “(D-PEN2,P-CHLORO-PHE4,D-PEN5)-ENKEPHALIN”, is the delta opioid receptor (DOPr) . This receptor is a G protein-coupled receptor that is widely distributed in the central, peripheral, and autonomic nervous systems, as well as in multiple organ systems and endocrine tissues .
Mode of Action
This compound acts as a selective agonist at the delta opioid receptor . It binds to the receptor and triggers a series of intracellular events, including the activation of pertussis toxin-sensitive G proteins and the inhibition of adenylyl cyclase . This leads to changes in the levels of cyclic AMP (cAMP), which can affect various cellular processes.
Biochemical Pathways
The activation of the delta opioid receptor by this compound can lead to the desensitization of the receptor, particularly in the nucleus accumbens during nicotine withdrawal . This suggests that the compound may play a role in modulating the effects of nicotine addiction. Furthermore, the compound’s action on the delta opioid receptor can also influence the synthesis and release of met-enkephalin and β-endorphin, endogenous ligands for the receptor .
Pharmacokinetics
It is known that the compound has a very short half-life . This suggests that the compound is rapidly metabolized and eliminated from the body, which could impact its bioavailability and efficacy.
Result of Action
The activation of the delta opioid receptor by this compound can lead to various molecular and cellular effects. For example, it can influence pain perception (nociception) and immune response . Additionally, it has been suggested that the compound may have a role in regulating cell proliferation in both normal and neoplastic cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other substances (such as nicotine) can affect the compound’s action on the delta opioid receptor
将来の方向性
The use of Enkephalin, pen(2,5)-4-chloro-phe(4)- and similar compounds in pain management is a topic of ongoing research . Dual enkephalinase inhibitors (DENKIs), which prevent the degradation of endogenous opioid ligands like enkephalins, can provide analgesia with fewer adverse effects than nonendogenous opioids . This suggests potential future directions for the development of new pain medications.
特性
IUPAC Name |
(4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-[(4-chlorophenyl)methyl]-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38ClN5O7S2/c1-29(2)23(35-25(39)20(32)13-16-7-11-19(37)12-8-16)27(41)33-15-22(38)34-21(14-17-5-9-18(31)10-6-17)26(40)36-24(28(42)43)30(3,4)45-44-29/h5-12,20-21,23-24,37H,13-15,32H2,1-4H3,(H,33,41)(H,34,38)(H,35,39)(H,36,40)(H,42,43)/t20-,21-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVUYFFDQHWCTJ-WMIMKTLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=C(C=C2)Cl)NC(=O)C(CC3=CC=C(C=C3)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=C(C=C2)Cl)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38ClN5O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153634 | |
| Record name | Enkephalin, pen(2,5)-4-chloro-phe(4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
680.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Enkephalin, pen(2,5)-4-chloro-phe(4)- | |
CAS RN |
122507-47-5 | |
| Record name | Enkephalin, pen(2,5)-4-chloro-phe(4)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122507475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enkephalin, pen(2,5)-4-chloro-phe(4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the key finding of the research paper regarding enkephalins and D-glucose absorption?
A1: The research demonstrates that enkephalins can directly stimulate the absorption of D-glucose in the ileum of rabbits []. This suggests a potential role of the endogenous opioid system in regulating intestinal nutrient absorption.
Q2: Does the research specify the mechanism by which enkephalins stimulate D-glucose absorption?
A2: While the research clearly shows the stimulatory effect of enkephalins on D-glucose uptake [], it doesn't delve into the specific molecular mechanisms involved. Further research is needed to elucidate the precise pathways and signaling cascades involved in this interaction.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



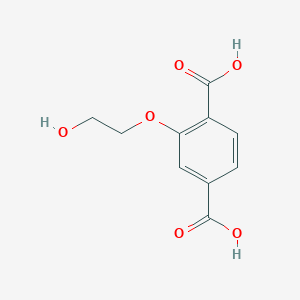
![(2S)-2-Amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B51801.png)
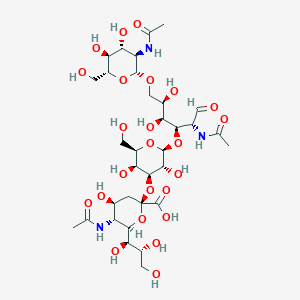
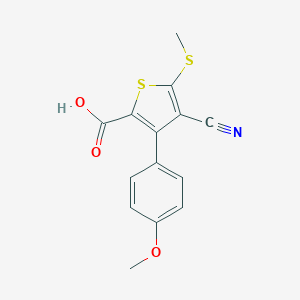

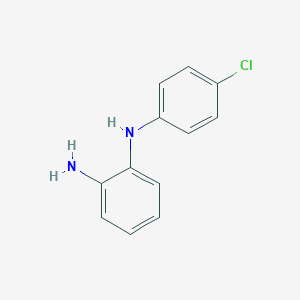


![Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B51815.png)

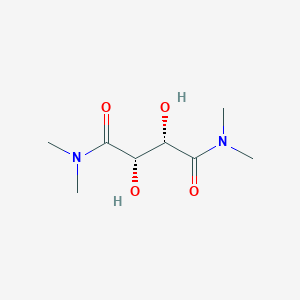
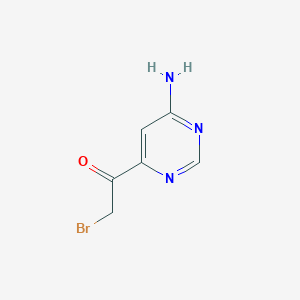
![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)
